6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic organic compound. It serves as a central scaffold in various research applications, particularly in medicinal chemistry. This scaffold demonstrates potential as a building block for developing novel compounds with biological activity, especially as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists [, , ].
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine is a bicyclic compound characterized by a fused pyrimidine and azepine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural uniqueness. It has been studied for applications in various fields, including pharmacology and organic synthesis. The compound's IUPAC name is 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine, and it has the CAS number 31887-92-0.
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine is classified as a heterocyclic organic compound. It serves as a central scaffold in various research applications, particularly in medicinal chemistry. Its unique structure allows for modifications that can enhance its biological activity, making it a valuable building block for the synthesis of novel compounds .
The synthesis of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves multicomponent condensation reactions. One common method includes the condensation of formaldehyde with uracil analogs and amines under catalytic conditions in either a basic or acidic medium. This approach allows for the formation of the bicyclic structure efficiently.
Additionally, microwave-assisted synthesis has emerged as an advantageous method for industrial production due to its efficiency and environmental benefits. This technique reduces reaction times and improves yields compared to traditional heating methods.
The molecular formula of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is . Its molecular structure features a fused ring system that contributes to its unique chemical properties. The InChI (International Chemical Identifier) for this compound is:
The InChI Key is GSBPAKVXTRJZPG-UHFFFAOYSA-N.
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine can undergo various chemical reactions including:
These reactions allow for the derivatization of the core structure to enhance biological activity or modify physical properties .
Research indicates that derivatives of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine exhibit antagonistic activity against the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This receptor is involved in pain and inflammatory responses. The mechanism involves blocking TRPV1 activation, which can lead to pain relief and anti-inflammatory effects. Studies have shown that certain substituted derivatives demonstrate improved potency as TRPV1 antagonists compared to unmodified compounds .
The physical properties of 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine include:
Chemical properties include:
These properties are crucial for understanding its behavior in biological systems and during chemical reactions .
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepine has several scientific research applications:
Moreover, derivatives of this compound have been identified as promising candidates for developing novel therapeutics targeting TRPV1-related conditions such as chronic pain and inflammation .
The exploration of this scaffold emerged from efforts to overcome limitations of early TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists. Initial piperazine-urea-based antagonists suffered from poor metabolic stability and limited conformational diversity. Researchers discovered that incorporating the pyrimido[4,5-d]azepine core provided optimal spatial arrangement for TRPV1 binding while addressing pharmacokinetic deficiencies. The dichloro-substituted derivative (2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine, CAS 781612-89-3) proved particularly significant as a synthetic intermediate for potent TRPV1 antagonists [6]. This compound, with molecular formula C₈H₉Cl₂N₃ and molecular weight 218.08 g/mol, enabled the synthesis of candidates with improved target engagement and selectivity profiles. Its reactivity at the 2- and 4-positions allowed sequential functionalization, establishing it as a versatile building block in pain management research.
Table 1: Key Historical Derivatives in TRPV1 Research
Compound | Molecular Formula | CAS Number | Role in TRPV1 Development |
---|---|---|---|
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | C₈H₉Cl₂N₃ | 781612-89-3 | Primary synthetic intermediate for lead optimization |
Unsubstituted core scaffold | C₈H₁₁N₃ | 31887-92-0 | Foundational structure for SAR exploration |
4-Chloro derivative | C₈H₁₀ClN₃ | 1057338-28-9 | Precursor for selective C4 functionalization |
The scaffold’s significance is magnified by its successful application as a bioisosteric replacement for conventional piperazine-urea motifs. Comparative studies of 2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (PF-03246799, C₁₅H₁₇N₃, CAS 1065110-62-4) demonstrated superior pharmacological profiles over piperazine-based analogs. This compound exhibits potent 5-HT₂C receptor agonism (EC₅₀ = 4.5 nM) with minimal off-target activity at 5-HT₂A or 5-HT₂B receptors [3]. The structural advantages derive from three key features:
Table 2: Bioisosteric Advantage Over Piperazine Scaffolds
Property | Piperazine-Urea Scaffold | Pyrimido-Azepine Scaffold | Pharmacological Impact |
---|---|---|---|
Torsional Flexibility | Restricted chair-chair flip | Continuous pseudorotation (±30°) | Improved receptor complementarity |
H-Bond Capability | Acceptors only (urea C=O) | Donor (NH) + Acceptors (N) | Additional binding interactions |
Spatial Occupation | Linear substituent projection | Angled vectoring (115° bond angle) | Reduced steric clash in binding pockets |
Aromatic Interactions | Limited π-stacking geometry | Adjustable dihedral (35° optimal) | Enhanced affinity and selectivity |
This scaffold bridges classical heterocyclic chemistry and advanced polycyclic systems, serving as a versatile platform for drug discovery. Its synthetic accessibility enables diverse functionalization strategies:
Kinase Inhibitor Development: The 4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS 1057338-28-9, C₈H₁₀ClN₃) serves as a key precursor for kinase-targeted therapies. Its chlorine at C4 undergoes efficient nucleophilic displacement with amines (e.g., piperazines), generating derivatives like tert-butyl 4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-yl)piperazine-1-carboxylate for neurodegenerative disease research [5]. The electron-deficient pyrimidine ring engages in hinge-region binding of kinases, while the azepine’s flexibility accommodates active-site variations among kinase isoforms.
GPCR-Targeted Agents: Beyond 5-HT₂C receptor agonism, derivatives like 4-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine (CAS 1422140-72-4, C₁₂H₁₈N₄) demonstrate the scaffold’s adaptability for G protein-coupled receptor modulation. The pyrrolidine substitution at C4 provides a basic nitrogen (pKₐ ~8.5) essential for ionic interactions with conserved aspartate residues in aminergic GPCRs [4].
Scaffold Hopping Versatility: The core undergoes strategic transformations including oxidation to ketones (6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one, CAS 46001-09-6, C₈H₁₁N₃O) [7], enabling polarity adjustments critical for blood-brain barrier penetration or aqueous solubility optimization. Ring saturation variations (e.g., 5,6,7,8,9-pentahydro vs tetrahydro) further fine-tune conformational preferences.
Table 3: Strategic Substitution Patterns and Applications
Substitution Pattern | Example Compound | CAS Number | Therapeutic Application |
---|---|---|---|
C2 Aryl | 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | 54584719 (CID) | Scaffold for CNS penetrant agents |
C2 Benzyl | 2-Benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | 1065110-62-4 | 5-HT₂C receptor agonist (SUI candidate) |
C4 Aminopiperidine | tert-Butyl 4-(pyrimido[4,5-d]azepin-2-yl)piperidine-1-carboxylate | Not specified | Kinase inhibitor scaffold |
C4 Pyrrolidino | 4-(Pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | 1422140-72-4 | GPCR-targeted agents |
C4 Chloro | 4-Chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | 1057338-28-9 | Versatile synthetic intermediate |
Dichloro (C2,C4) | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine | 781612-89-3 | TRPV1 antagonist precursor |
Oxidized (C4=O) | 6,7,8,9-Tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one | 46001-09-6 | Polarity modulation for solubility |
The scaffold’s synthetic tractability is evidenced by commercial availability of key building blocks like the unsubstituted core (6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine, CAS 391953-92-7, C₈H₁₂ClN₃) [2] and specialized derivatives. This accessibility accelerates lead optimization cycles, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) across multiple positions. The scaffold continues to enable innovative drug design by balancing three-dimensional complexity with synthetic feasibility.